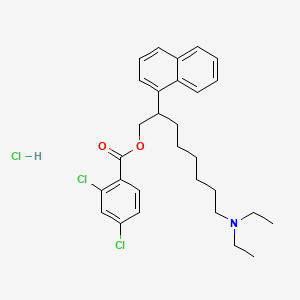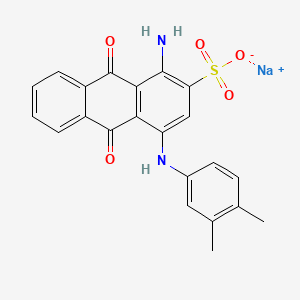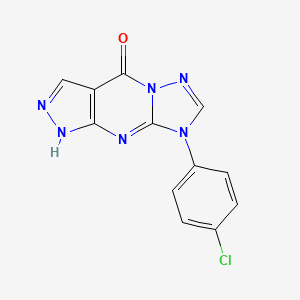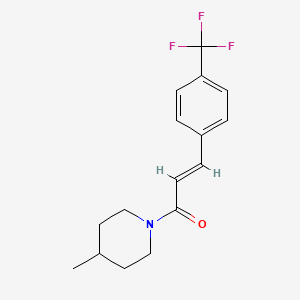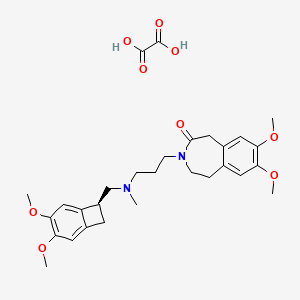
Ivabradine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ivabradine oxalate is a salt form of ivabradine, a novel heart rate-lowering medication primarily used for the symptomatic management of stable angina pectoris and chronic heart failure. Ivabradine works by selectively inhibiting the pacemaker current (If) in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ivabradine oxalate is synthesized by treating ivabradine with oxalic acid in acetone. The reaction mass is stirred at ambient temperature to form the oxalate salt . The process involves the following steps:
Formation of Oxalate Salt: Ivabradine is then treated with oxalic acid in acetone to form this compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Ivabradine oxalate undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups in the molecule.
Reduction Reactions: Such as the reduction of benzazepine intermediates to form ivabradine.
Common Reagents and Conditions:
Potassium Carbonate: Used as a base in the condensation reaction.
Palladium Hydroxide: Employed as a catalyst in the reduction reaction.
Oxalic Acid: Used to form the oxalate salt
Major Products:
Scientific Research Applications
Ivabradine oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of benzazepine derivatives.
Biology: Investigated for its effects on heart rate and cardiac function in various animal models.
Medicine: Extensively studied for its therapeutic potential in treating chronic heart failure and stable angina pectoris
Industry: Utilized in the development of stable pharmaceutical formulations for heart rate management.
Mechanism of Action
Ivabradine oxalate exerts its effects by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the If channels, in the sinoatrial node. This inhibition prolongs diastolic depolarization, slows the firing of the sinoatrial node, and ultimately reduces heart rate . Unlike beta-blockers and calcium channel blockers, ivabradine does not affect myocardial contractility, making it a unique heart rate-lowering agent .
Comparison with Similar Compounds
Beta-Blockers (e.g., Atenolol): Reduce heart rate by blocking beta-adrenergic receptors but can affect myocardial contractility.
Calcium Channel Blockers (e.g., Amlodipine): Lower heart rate by inhibiting calcium influx in cardiac cells but may also impact myocardial contractility.
Uniqueness of Ivabradine Oxalate: this compound stands out due to its selective inhibition of the If channels, allowing it to reduce heart rate without negatively impacting myocardial contractility. This unique mechanism of action makes it a valuable therapeutic option for patients who cannot tolerate beta-blockers or calcium channel blockers .
Properties
CAS No. |
1086026-42-7 |
|---|---|
Molecular Formula |
C29H38N2O9 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;oxalic acid |
InChI |
InChI=1S/C27H36N2O5.C2H2O4/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;3-1(4)2(5)6/h12-14,16,21H,6-11,15,17H2,1-5H3;(H,3,4)(H,5,6)/t21-;/m1./s1 |
InChI Key |
BOHZBFAHOBOJOS-ZMBIFBSDSA-N |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


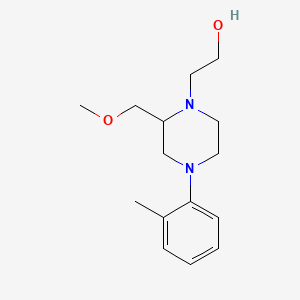
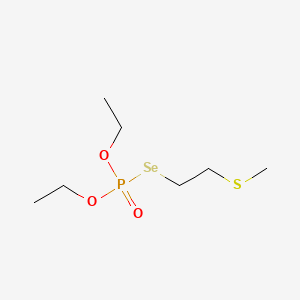
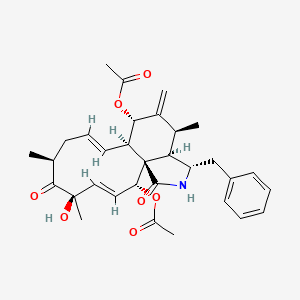
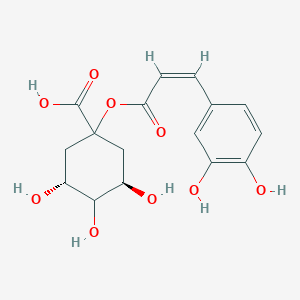
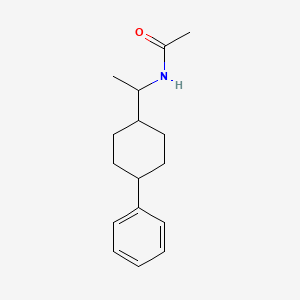

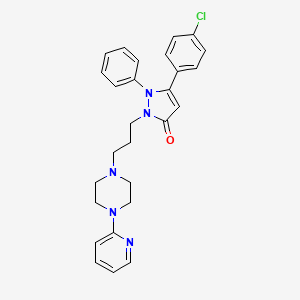
![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride](/img/structure/B12758348.png)
